molecular formula C7H6N2 B017877 7-Azaindole CAS No. 271-63-6

7-Azaindole

Cat. No.: B017877
CAS No.: 271-63-6
M. Wt: 118.14 g/mol
InChI Key: MVXVYAKCVDQRLW-UHFFFAOYSA-N
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Description

7-Azaindole is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a nitrogen atom at the seventh position of the indole ring. This structural motif is significant in medicinal chemistry due to its bioisosteric properties, making it a valuable scaffold for drug design and development .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

7-Azaindole, also known as 1H-Pyrrolo[2,3-b]pyridine, has been found to interact with the DEAD-box helicase family member DDX3 . DDX3 is involved in many diseases, such as viral infection, inflammation, and cancer . It has both tumor suppressor and oncogenic effects .

Mode of Action

The this compound derivative (7-AID) compound was found to lodge within the adenosine-binding pocket of DDX3 . It interacts with the key residues Tyr200 and Arg202 from the Q-motif rendered by π-interactions and hydrogen bonds within the binding pocket .

Biochemical Pathways

The DEAD-box helicase family member DDX3, the target of this compound, is involved in tumorigenesis and metastasis . The 7-AID compound effectively inhibits DDX3 in a dose-dependent manner . This suggests that the compound could be used as a potential DDX3 inhibitor .

Pharmacokinetics

The cytotoxicity effect of the 7-aid compound was evaluated using mtt assay on human cervical carcinoma cells (hela) and breast cancer cells (mcf-7 and mda mb-231) and the compound showed effective inhibitory concentration (ic 50) on hela cells 1696 µM/ml and 1412 and 1269 µM/ml on MCF-7 and MDA MB-231, respectively .

Result of Action

The results showed that the 7-AID compound effectively inhibited DDX3 in a dose-dependent manner . This suggests that the compound could be used as a potential DDX3 inhibitor . The compound also showed anti-proliferative, pro-apoptotic, anti-migration, and anti-angiogenic properties .

Action Environment

It is known that the chemoselectivity of this compound derivatives is counterion dependent . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the presence of different counterions .

Comparison with Similar Compounds

    Indole: Similar structure but lacks the nitrogen atom at the seventh position.

    Pyrrole: Contains a five-membered ring with one nitrogen atom but lacks the fused pyridine ring.

    Pyridine: Contains a six-membered ring with one nitrogen atom but lacks the fused pyrrole ring.

Uniqueness:

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine
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InChI

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXVYAKCVDQRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6N2
Record name 7-azaindole
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Related CAS

25247-73-8
Record name 1H-Pyrrolo[2,3-b]pyridine, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25247-73-8
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DSSTOX Substance ID

DTXSID3075046
Record name 1H-Pyrrolo[2,3-b]pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

271-63-6, 10592-27-5
Record name 1H-Pyrrolo[2,3-b]pyridine
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Record name 1,7-Diazaindene
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Record name 7-Azaindole
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Record name 7-Azaindole
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Record name 1H-Pyrrolo[2,3-b]pyridine
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Record name 1H-pyrrolo[2,3-b]pyridine
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Record name 1,7-DIAZAINDENE
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in EtOAc (846 ml, 84.6 mmol) was cooled to 0° C. To the cold solution was added a solution of mCPBA (103 mmol, 23.1 g, 77% pure) in 53 mL of EtOAc over a period of 1.5 h. An additonal 100 mL of EtOAc was added to dilute the reaction. The residual of mCPBA was washed into the reaction mixture by an additional portion of EtOAc (25 mL). A lot of solid precipitated out of the solution. The resulting solution was warmed to rt, and allowed to stir at RT for 3 h. The reaction mixture was cooled to 0° C. and the resulting slurry was filtered to collect the N-oxide as the meta-chlorobenzoic acid salt. The solid was washed with additional EtOAc and dried under vacuum. The product, 1H-pyrrolo[2,3-b]pyridine 1-oxide salt of mCBA was obtained as light yellow solid. 1H NMR in deuterated MeOH indicated predominately the mCBA salt of the N-oxide.
Quantity
10 g
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846 mL
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23.1 g
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53 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A stirred solution of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (12.5 g) in TFA at room temperature is treated with triethylsilane (72 mL, 7 eq.), stirred for 16 h, diluted with EtOAc and saturated sodium carbonate to pH 8. The phases are separated and the organic phase is dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (silica gel, 10% EtOAc in ether as eluent) to give the title pyrrolo[2,3-b]pyridine compound, identified by NMR and mass spectral analyses.
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12.5 g
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72 mL
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Synthesis routes and methods III

Procedure details

65 mg (0.17 mmol) of 1-(2-methoxy-ethoxymethyl)-3-(2-methoxy-phenyl)-5-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine was dissolved in a mixture of 3 ml of ethanol and 2 ml of water. 500 μl of formic acid was added and the mixture heated to 65° C. for 16 h and then irradiated in the microwave to 150° C. for 40 min. The resulting mixture was neutralized by addition of sodium bicarbonate and water and the crude distributed between ethyl acetate and brine. The aqueous phase was extracted twice with ethyl acetate. The combined organic phases were dried over sodium sulfate and evaporated to afford 47 mg (0.15 mmol, 94% yield) of 3-(2-methoxy-phenyl)-5-morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine. 1H-NMR (d6-DMSO): δ11.58 (s, 1H), 8.11 (d, J=2.5 Hz, 1H), 7.59 (d, J=2.4 Hz, 1H), 7.51 (dd, J=1.4 Hz, 7.3 Hz, 1H), 7.46 (s, 1H), 7.27 (ddd, J=1.5 Hz, 8.8 Hz, 1H), 7.11 (d, J=8.3 Hz, 1H), 7.02 (dd(d), J=1.5 Hz, 7.3 Hz, 1H), 3.82 (s, 3H), 3.77 (m, 4H), 3.07 (m, 4H); MS: m/z 310 [MH+].
Name
1-(2-methoxy-ethoxymethyl)-3-(2-methoxy-phenyl)-5-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine
Quantity
65 mg
Type
reactant
Reaction Step One
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3 mL
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2 mL
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500 μL
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brine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaindole
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Reactant of Route 6
7-Azaindole
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of 7-Azaindole?

A1: this compound has the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol. Its structure consists of fused pyrrole and pyridine rings with a nitrogen atom replacing the carbon at the 7-position of indole.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits distinct spectroscopic features in NMR, IR, and UV-vis regions.

  • NMR: [] 1H and 13C NMR studies reveal characteristic chemical shifts and coupling constants that are sensitive to substituents and protonation states.
  • IR: The presence of N-H stretching vibrations around 3400 cm−1 and characteristic C-H and C=N vibrations in the fingerprint region are indicative of the this compound scaffold. [, , ]
  • UV-vis: this compound displays absorption bands in the UV region, often exhibiting solvatochromism, suggesting sensitivity to solvent polarity. [, , , ]

Q3: Does this compound exhibit catalytic activity?

A3: While this compound itself may not possess significant catalytic activity, its derivatives, particularly metal complexes, have shown promising applications in catalysis. For example, copper(II) complexes of this compound have been investigated for their role in Chan-Lam coupling reactions. []

Q4: How has computational chemistry been used to understand this compound's properties and reactivity?

A4: Computational studies have been instrumental in elucidating various aspects of this compound chemistry.

  • Geometry Optimization: Ab initio and DFT calculations have provided insights into the molecular geometry of this compound and its clusters with solvents like water and ammonia. [, , , ]
  • Electronic Structure: Theoretical studies have explored the nature of the first excited singlet state (S1) and the influence of hydrogen bonding and substituents on the electronic structure. [, , , ]
  • Reaction Mechanisms: Computational tools have been used to investigate the mechanisms of excited-state proton transfer (ESPT) and excited-state double proton transfer (ESDPT) in this compound and its derivatives. [, , ]
  • QSAR Modeling: QSAR studies have explored the relationships between the structure of this compound derivatives and their biological activities, such as fungicidal activity. []

Q5: How do structural modifications on the this compound scaffold impact its biological activity?

A5:

  • Substituent Effects: Introduction of electron-donating or -withdrawing groups at various positions of the this compound ring can significantly influence its electronic properties and interactions with biological targets, affecting its potency and selectivity. [, , ]
  • N-substitution: Modifications at the N1 position of the pyrrole ring have shown to influence its hydrogen bonding ability and overall activity. [, , ]
  • Fusion with other heterocycles: Combining the this compound core with other heterocyclic systems like pyrimidines has demonstrated potential for developing potent inhibitors for targets like BRD4. []

Q6: What are the challenges and strategies in formulating this compound derivatives for improved stability and bioavailability?

A6: While specific formulation strategies depend on the intended application and the physicochemical properties of the this compound derivative, common challenges include poor aqueous solubility and metabolic instability. Approaches to address these challenges may include:

  • Salt Formation: Forming salts with pharmaceutically acceptable acids or bases can enhance solubility and stability. []

Q7: What are some promising biological targets and therapeutic areas explored for this compound derivatives?

A7: Research has revealed the potential of this compound derivatives for various therapeutic applications:

  • Anticancer Activity: this compound scaffolds have shown promise as inhibitors of kinases, including BRD4, a target for cancer therapy. [, ]
  • Antiviral Activity: Certain this compound analogs have demonstrated potential as antiviral agents, particularly against influenza. []
  • Antifungal Activity: Several this compound derivatives exhibit potent antifungal activity, particularly against Pyricularia oryzae, the fungus causing rice blast. []
  • Dopamine D4 Receptor Ligands: Radiolabeled this compound derivatives have been investigated as potential PET imaging agents for studying the dopamine D4 receptor, implicated in schizophrenia. []

Q8: Is there evidence of resistance development to this compound based compounds?

A8: Resistance development is a concern with many therapeutic agents. While specific data on resistance to this compound derivatives is limited in the provided research, understanding potential resistance mechanisms, especially for its application as kinase inhibitors, is crucial. Investigating potential mutations in target proteins or upregulation of efflux pumps would be necessary.

Q9: What analytical techniques are commonly employed for the characterization and quantification of this compound and its derivatives?

A9: A range of analytical techniques is crucial throughout the discovery and development of this compound-based compounds.

  • Spectroscopy: NMR (1H and 13C), IR, and UV-Vis spectroscopy are essential for structural characterization. [, , , , , , ]
  • Mass Spectrometry: ESI-MS is valuable for determining molecular weight and characterizing fragmentation patterns, aiding in structural elucidation and studying interactions with biomolecules. []
  • Chromatography: HPLC, often coupled with UV or mass spectrometric detection, plays a crucial role in separation, purification, and quantitative analysis of this compound derivatives. []
  • X-ray Crystallography: Obtaining single crystals of this compound derivatives and their complexes allows for precise determination of their three-dimensional structures, providing valuable insights into their binding modes and intermolecular interactions. [, , ]

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